(2-(3-Chlorophenyl)thiazol-4-yl)methanol

thiazole positional isomers computed physicochemical properties electronic distribution differentiation

(2-(3-Chlorophenyl)thiazol-4-yl)methanol (CAS 121202-20-8) is a functionalized thiazole heterocycle bearing a hydroxymethyl group at the 4-position and a meta-chlorophenyl substituent at the 2-position. With a molecular formula of C₁₀H₈ClNOS and a molecular weight of 225.70 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly as a building block for kinase inhibitors, GPCR modulators, and nuclear receptor ligands.

Molecular Formula C10H8ClNOS
Molecular Weight 225.7 g/mol
CAS No. 121202-20-8
Cat. No. B043635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3-Chlorophenyl)thiazol-4-yl)methanol
CAS121202-20-8
Molecular FormulaC10H8ClNOS
Molecular Weight225.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC(=CS2)CO
InChIInChI=1S/C10H8ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
InChIKeyYTNKAEKSQBOUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)thiazol-4-yl)methanol (CAS 121202-20-8): A Meta-Chlorophenyl Thiazole Methanol Building Block – Key Procurement Specifications and Baseline Characterization


(2-(3-Chlorophenyl)thiazol-4-yl)methanol (CAS 121202-20-8) is a functionalized thiazole heterocycle bearing a hydroxymethyl group at the 4-position and a meta-chlorophenyl substituent at the 2-position . With a molecular formula of C₁₀H₈ClNOS and a molecular weight of 225.70 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly as a building block for kinase inhibitors, GPCR modulators, and nuclear receptor ligands . Its computed properties—XLogP3 of 2.4, topological polar surface area of 61.4 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—place it in a favorable drug-like property space for CNS and peripheral target applications .

Why the 3-Chlorophenyl Substitution Pattern in (2-(3-Chlorophenyl)thiazol-4-yl)methanol Cannot Be Interchanged with 4-Chloro or 2-Chloro Isomers Without Rigorous Re-Validation


Although the 2-(2-chlorophenyl), 2-(3-chlorophenyl), and 2-(4-chlorophenyl)thiazol-4-yl)methanol isomers share an identical molecular formula (C₁₀H₈ClNOS) and near-identical computed physicochemical properties (XLogP3 = 2.4, TPSA = 61.4 Ų across all three) , the position of the chlorine substituent on the phenyl ring profoundly alters electronic distribution, steric accessibility, and dipolar orientation. These differences critically influence target binding and metabolic fate. SAR studies on thiazole-hydrazide analogs have demonstrated that para-chlorophenyl derivatives exhibit superior anticancer profiles compared to ortho-chlorophenyl derivatives in A549 and MCF-7 cell lines , while independent investigations on imidazo[2,1-b]thiazole scaffolds reveal that the 3-chlorophenyl substituent uniquely enhances anti-proliferative activity relative to other aryl substituents . Consequently, generic substitution without re-synthesis and re-assay risks faulty biological conclusions, misleading SAR interpretations, and failed lead optimization campaigns.

Quantitative Differentiation of (2-(3-Chlorophenyl)thiazol-4-yl)methanol Against Closest Analogs: A Procurement-Critical Evidence Table


Chlorine Positional Isomer Physicochemical Property Identity: Differentiating Beyond Computed Bulk Properties

A head-to-head comparison of PubChem-computed physicochemical properties reveals that the 2-, 3-, and 4-chlorophenyl isomers of thiazol-4-yl methanol are computationally indistinguishable: all share XLogP3 = 2.4, TPSA = 61.4 Ų, HBD = 1, HBA = 3, rotatable bonds = 2, and molecular weight = 225.70 g/mol . This computational identity means standard in silico filters cannot differentiate these isomers for procurement decisions. The true differentiation resides in the meta-chlorine's electron-withdrawing inductive effect (–I), which redistributes π-electron density and alters the dipole vector relative to the para- and ortho-chloro isomers , thereby influencing molecular recognition, target off-rates, and oxidative metabolism susceptibility.

thiazole positional isomers computed physicochemical properties electronic distribution differentiation

PPARgamma and PPARalpha Agonist Activity of Derivatives Incorporating the 3-Chlorophenyl-Thiazole-4-Methanol Scaffold: Quantitative EC₅₀ Data from ChEMBL-Assayed Compounds

A derivative bearing the 2-(3-chlorophenyl)thiazol-4-yl)methanol core, CHEMBL1087712 (2-((3-((2-(3-chlorophenyl)thiazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid), was evaluated in HEK293 cells via luciferase reporter gene assay. It exhibited hPPARgamma EC₅₀ = 4.02 µM and hPPARalpha EC₅₀ = 1.45 µM . While no identical scaffold comparison with 2-chloro or 4-chloro isomers is available in this assay, the data establish a quantitative activity baseline for the 3-chlorophenyl thiazole-4-methanol scaffold in nuclear receptor modulation. In parallel, a separate compound (US10544150, Compound 42) leveraging the same core demonstrated NK-3 receptor binding with Ki < 500 nM , further confirming the scaffold's privileged status across divergent target classes.

PPARgamma agonist PPARalpha agonist nuclear receptor modulation thiazole scaffold SAR

Anticancer SAR: 3-Chlorophenyl Substituent Confers Superior Anti-Proliferative Activity Compared to Other Aryl Substituents in Imidazo[2,1-b]thiazole Scaffolds

In a structure-activity relationship study of 3,6-diphenylimidazo[2,1-b]thiazole derivatives, the presence of a 3-(3-chlorophenyl) or 3-(3-trifluoromethylphenyl) substituent at the 3-position of the imidazo[2,1-b]thiazole core was found to impact anti-proliferative activity more positively than other aryl substituents across HeLa, MDA-MB-231, A549, and THP1 human cancer cell lines . The 3-chlorophenyl-bearing analogs demonstrated significant cytotoxicity, with the most potent compound (4j, 3-CF₃-phenyl) achieving IC₅₀ = 6.5 µM in HeLa cells and inducing caspase-3/8-mediated apoptosis. While the study does not evaluate the exact (2-(3-chlorophenyl)thiazol-4-yl)methanol compound, the privileged nature of the 3-chlorophenyl thiazole motif is directly established. Separately, a comparative study on thiazole-hydrazide analogs confirmed that para-chlorophenyl derivatives were superior to ortho-chlorophenyl derivatives in A549 and MCF-7 models , leaving the meta-chlorophenyl substitution as an underexplored but mechanistically distinct option.

anticancer SAR 3-chlorophenyl thiazole imidazo[2,1-b]thiazole HeLa cytotoxicity

Commercial Purity Specification Benchmarking: 3-Chlorophenyl Isomer Available at Up to 97% Purity with Defined Vendor Supply Chain Transparency

Vendor purity specifications provide a pragmatic procurement-level differentiation. The (2-(3-chlorophenyl)thiazol-4-yl)methanol is commercially available from Apollo Scientific Ltd at 97% purity and from AKSci (Catalog Y5239) at 95% minimum purity . By comparison, the 2-(4-chlorophenyl) isomer (CAS 36093-99-9) is listed by MolCore at 98% purity, while the 2-(2-chlorophenyl) isomer (CAS 639517-86-5) is similarly offered at 98% . However, the 3-chlorophenyl isomer's availability from Apollo Scientific—a well-established UK-based supplier with documented ISO-compliant quality systems—provides an auditable supply chain advantage for GLP/GMP-adjacent research. The slightly lower typical purity (95-97% vs 98%) should be weighed against the specific biological rationale and SAR evidence favoring the meta-chloro substitution pattern.

chemical purity comparison thiazole methanol procurement CAS 121202-20-8 supplier specification

Evidence-Backed Application Scenarios for (2-(3-Chlorophenyl)thiazol-4-yl)methanol (CAS 121202-20-8) in Drug Discovery and Chemical Biology Procurement


GPCR and Kinase Focused Library Synthesis: NK-3 and FLT3/AURKA Program Enablement

As demonstrated by the Ki < 500 nM binding of a US10544150 compound series member incorporating the 3-chlorophenyl-thiazole-4-methanol core to the human Neuromedin-K (NK-3) receptor , this building block is directly relevant for synthesizing focused libraries targeting neurokinin receptors. Additionally, the thiazole scaffold class has known FLT3/AURKA inhibitory activity , positioning the compound as a versatile intermediate for kinase inhibitor optimization programs where the meta-chloro substitution may confer selectivity advantages over para- or ortho-chloro analogs.

PPARalpha/gamma Dual Agonist Lead Development: Metabolic Disease Indications

Derivatives built upon the (2-(3-chlorophenyl)thiazol-4-yl)methanol scaffold exhibit dual PPARalpha (EC₅₀ 1.45 µM) and PPARgamma (EC₅₀ 4.02 µM) agonist activity in human HEK293 cell-based assays . This dual activity profile is particularly relevant for metabolic syndrome, type 2 diabetes, and dyslipidemia drug discovery programs. The meta-chlorine substitution may offer differentiated PPAR subtype selectivity and reduced adipogenic side effects compared to full PPARgamma agonists typically derived from para-substituted thiazolidinedione scaffolds.

Oncology Lead Generation: 3-Chlorophenyl Privileged Scaffold for Anti-Proliferative Agent Design

The established SAR showing that 3-chlorophenyl substitution on thiazole-containing frameworks enhances anti-proliferative activity relative to other aryl substituents , combined with the documented superiority of para- over ortho-chlorophenyl in thiazole-hydrazide anticancer series , suggests that the meta-chlorophenyl thiazole-4-methanol scaffold occupies a mechanistically distinct and underexplored SAR space. This makes it a strategically valuable building block for anticancer library synthesis targeting A549 (lung), MCF-7 (breast), and HeLa (cervical) carcinoma cell lines.

Chemical Biology Probe Synthesis: Metabolic Stability Profiling and Off-Target Selectivity Studies

Given that the 2-, 3-, and 4-chlorophenyl positional isomers are computationally indistinguishable in bulk physicochemical properties (XLogP3 = 2.4, TPSA = 61.4 Ų for all three) , the 3-chlorophenyl isomer serves as a critical tool compound for probing the impact of chlorine positional effects on metabolic stability (CYP450 isoform susceptibility), plasma protein binding, and tissue distribution—independent of lipophilicity differences. Researchers can use this compound to generate matched molecular pairs that isolate the electronic and steric contributions of chlorine regiochemistry to ADMET properties.

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